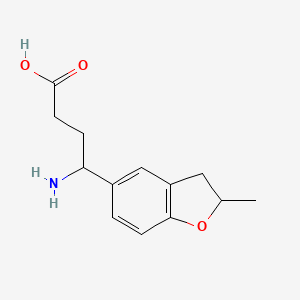

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is an organic compound that features a benzofuran moiety.

Preparation Methods

The synthesis of 4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves several steps. One common method includes the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester . The resulting product undergoes chloridization using N-chloro succinimide, followed by hydrolysis and purification to yield the final compound . This method is efficient for industrial production due to its high yield and minimal use of organic and inorganic waste solvents .

Chemical Reactions Analysis

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzofuran ring, often using reagents like halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, some benzofuran derivatives act as selective serotonin reuptake inhibitors (SSRIs), which are used in the treatment of depression and anxiety disorders .

Comparison with Similar Compounds

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be compared with other benzofuran derivatives such as:

5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): Known for its entactogenic effects.

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen with similar properties to 5-APDB.

Psoralen: Used in the treatment of skin diseases like psoriasis

Biological Activity

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

The compound's chemical structure is characterized by the presence of an amino group and a dihydrobenzofuran moiety. Its molecular formula is C14H19NO4, and it has a molecular weight of 265.31 g/mol. The compound is soluble in organic solvents and exhibits moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neuroprotective Effects : Preliminary studies suggest that this compound can protect neuronal cells from excitotoxicity induced by glutamate. In vitro assays demonstrated reduced lactate dehydrogenase (LDH) release in neuron cultures exposed to neurotoxic conditions when treated with the compound, indicating enhanced cell viability .

- Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines. It was observed to inhibit cell growth at micromolar concentrations without inducing apoptosis in healthy cells, suggesting a selective action against malignant cells .

- Modulation of Neurotransmitter Systems : There is evidence that the dihydrobenzofuran structure may interact with neurotransmitter receptors, potentially modulating dopaminergic or serotonergic pathways, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Study : A study involving mouse neuron cultures treated with the compound showed significant protection against glutamate-induced toxicity. Cell viability assays indicated that concentrations as low as 10 µM significantly improved cell survival rates compared to untreated controls .

- Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that the compound inhibited proliferation effectively at concentrations around 22.8 µM for A549 lung cancer cells. Importantly, it did not induce apoptosis in normal cells, highlighting its potential as a selective anticancer agent .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-amino-4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butanoic acid |

InChI |

InChI=1S/C13H17NO3/c1-8-6-10-7-9(2-4-12(10)17-8)11(14)3-5-13(15)16/h2,4,7-8,11H,3,5-6,14H2,1H3,(H,15,16) |

InChI Key |

MDJQPUBLJCKZEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(CCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.